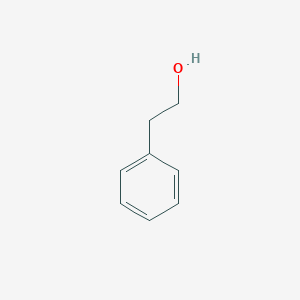
2-Phenylethanol
Cat. No. B073330
Key on ui cas rn:
1321-27-3
M. Wt: 122.16 g/mol
InChI Key: WRMNZCZEMHIOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04223151
Procedure details


In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1OC)[CH2:6][CH2:7][OH:8].[CH2:14]([O:16][CH:17]([O:20][CH2:21][CH3:22])[CH2:18]N)[CH3:15].[CH2:23]([OH:31])[CH2:24][C:25]1[CH:30]=CC=CC=1>>[C:17]([O:20][CH2:21][CH3:22])(=[O:16])[CH2:18][C:3]([CH3:11])=[O:2].[CH2:14]([O:16][C:23](=[O:31])[CH2:24][C:25]1([CH3:30])[C:4]2[C:5](=[CH:9][CH:10]=[CH:11][CH:3]=2)[CH2:6][CH2:7][O:8]1)[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CCO)C=CC1OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1(OCCC2=CC=CC=C12)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04223151
Procedure details


In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1OC)[CH2:6][CH2:7][OH:8].[CH2:14]([O:16][CH:17]([O:20][CH2:21][CH3:22])[CH2:18]N)[CH3:15].[CH2:23]([OH:31])[CH2:24][C:25]1[CH:30]=CC=CC=1>>[C:17]([O:20][CH2:21][CH3:22])(=[O:16])[CH2:18][C:3]([CH3:11])=[O:2].[CH2:14]([O:16][C:23](=[O:31])[CH2:24][C:25]1([CH3:30])[C:4]2[C:5](=[CH:9][CH:10]=[CH:11][CH:3]=2)[CH2:6][CH2:7][O:8]1)[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CCO)C=CC1OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1(OCCC2=CC=CC=C12)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
